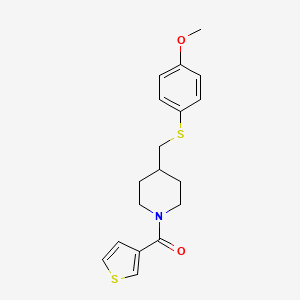
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It can also involve studying its spectroscopic properties .Aplicaciones Científicas De Investigación
Selective Estrogen Receptor Modulators (SERMs)
- This compound is representative of a class of compounds known as selective estrogen receptor modulators (SERMs). These compounds display estrogen agonist-like actions on bone tissues and serum lipids while exhibiting potent estrogen antagonist properties in breast and uterus tissues (Palkowitz et al., 1997).
Antimicrobial Applications
- Derivatives of this compound have shown antimicrobial properties. The synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives indicates their potential as new chemical entities with significant microbial activities (Ramudu et al., 2017).
Molecular Docking and Antiviral Activity
- The compound and its analogues have been analyzed for antiviral activity through molecular docking studies. This helps understand the pharmacokinetic behavior and potential antiviral efficacy (FathimaShahana & Yardily, 2020).
G Protein-Coupled Receptor Antagonists
- Small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) have been synthesized and evaluated, where derivatives of this compound emerged as hits from high-throughput screens (Romero et al., 2012).
Crystal and Molecular Structure Analysis
- The compound has been involved in crystal and molecular structure analyses, contributing to understanding molecular interactions and stability (Lakshminarayana et al., 2009).
Analgesic Applications
- Certain derivatives of this compound have been synthesized and evaluated for their analgesic activity, offering insights into potential medical applications (Lalinde et al., 1990).
Mecanismo De Acción
Target of Action
The primary target of the compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is the enzyme 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .
Mode of Action
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By inhibiting this enzyme, the compound reduces the conversion of cortisone to cortisol, thereby influencing the levels of these hormones in the body .
Biochemical Pathways
The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By reducing the levels of cortisol, the compound can influence these processes .
Pharmacokinetics
It is known that the compound has improved pharmacokinetic and/or microsomal stability properties . These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The inhibition of 11 β-HSD1 by (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone results in a decrease in the levels of cortisol . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected by changes in cortisol levels .
Action Environment
The action of (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone can be influenced by various environmental factors. For example, the activity of 11 β-HSD1, and thus the effectiveness of the compound, can vary between different tissues . In obese humans, for instance, 11 β-HSD1 activity is increased in adipose tissue but decreased in the liver . Therefore, the tissue distribution can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-16-2-4-17(5-3-16)23-12-14-6-9-19(10-7-14)18(20)15-8-11-22-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQVCGUQRRAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683546.png)
![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)
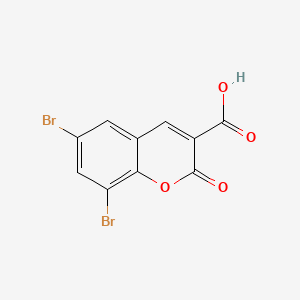
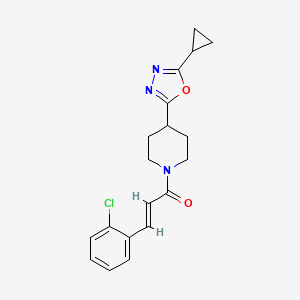
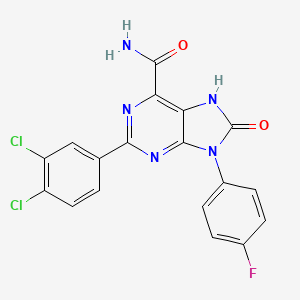

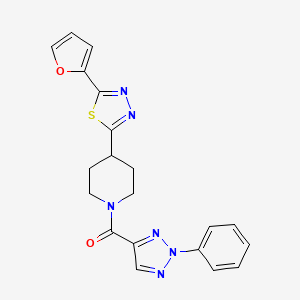
![1,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2683560.png)
![9-isopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2683561.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2683564.png)
![6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride](/img/structure/B2683565.png)
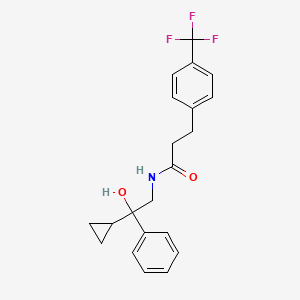
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2683569.png)